molecular formula C11H10FNO3 B11802336 7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11802336
M. Wt: 223.20 g/mol
InChI Key: RRAKWOPMPVLEGO-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 7-fluoroquinoline and methylamine.

    Reaction Conditions: The reaction involves the formation of the tetrahydroquinoline ring through a cyclization process. This is typically achieved under acidic or basic conditions, depending on the specific synthetic route.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds:

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

7-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c1-13-9-4-6(12)2-3-7(9)8(11(15)16)5-10(13)14/h2-4,8H,5H2,1H3,(H,15,16)

InChI Key

RRAKWOPMPVLEGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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